5-Ethyl-1-nonene
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Overview
Description
5-Ethyl-1-nonene is an organic compound with the molecular formula C11H22 . It belongs to the class of alkenes, characterized by the presence of a carbon-carbon double bond. This compound is a colorless liquid at room temperature and is primarily used in organic synthesis and various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Ethyl-1-nonene can be synthesized through various methods, including the alkylation of 1-nonene with ethyl halides in the presence of a strong base. Another common method involves the hydroformylation of 1-octene followed by hydrogenation to yield the desired product .
Industrial Production Methods: In industrial settings, this compound is often produced through the oligomerization of ethylene . This process involves the polymerization of ethylene in the presence of a catalyst to form higher alkenes, which are then separated and purified to obtain this compound .
Chemical Reactions Analysis
Types of Reactions: 5-Ethyl-1-nonene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: Hydrogenation of this compound yields 5-ethyl-nonane.
Substitution: It can undergo halogenation to form haloalkanes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst.
Substitution: Halogenation reactions typically use halogens like chlorine (Cl2) or bromine (Br2) under UV light or in the presence of a catalyst.
Major Products Formed:
Oxidation: 5-Ethyl-1-nonanol, 5-ethyl-nonanal, and 5-ethyl-nonanoic acid.
Reduction: 5-Ethyl-nonane.
Substitution: 5-Ethyl-1-chlorononane or 5-Ethyl-1-bromononane.
Scientific Research Applications
5-Ethyl-1-nonene has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds.
Biology: It serves as a model compound in studies of alkene metabolism and enzymatic reactions.
Medicine: Research on its derivatives has shown potential in developing new pharmaceuticals.
Industry: It is used in the production of lubricants, plasticizers, and surfactants.
Mechanism of Action
The mechanism of action of 5-Ethyl-1-nonene involves its interaction with various molecular targets and pathways. As an alkene, it can participate in electrophilic addition reactions , where the double bond acts as a nucleophile, attacking electrophilic species. This property makes it a valuable intermediate in organic synthesis .
Comparison with Similar Compounds
1-Nonene: Another alkene with a similar structure but without the ethyl substituent.
2-Nonene: Differing in the position of the double bond.
3-Nonene: Another isomer with the double bond at a different position.
Uniqueness: 5-Ethyl-1-nonene is unique due to the presence of the ethyl group at the fifth position, which imparts distinct chemical properties and reactivity compared to its isomers. This structural variation can influence its boiling point, density, and reactivity in chemical reactions .
Properties
IUPAC Name |
5-ethylnon-1-ene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22/c1-4-7-9-11(6-3)10-8-5-2/h4,11H,1,5-10H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FERQWJMFSVKKGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CCC=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40874267 |
Source
|
Record name | 5-ethyl-1-nonene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40874267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19780-74-6 |
Source
|
Record name | 5-ethyl-1-nonene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40874267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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